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molecular formula C10H11FN2O B8696844 1-(3-Fluoropyridin-2-yl)piperidin-4-one CAS No. 828266-07-5

1-(3-Fluoropyridin-2-yl)piperidin-4-one

Cat. No. B8696844
M. Wt: 194.21 g/mol
InChI Key: DJMZCROAFOQIPA-UHFFFAOYSA-N
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Patent
US08389549B2

Procedure details

8-(3-fluoro-pyridin-2-yl)-2,3-dioxa-8-azaspiro[4.5]decane 17 (347 g, 1.456 Mol) was dissolved in acetic acid (700 mL) and water (140 mL) and the mixture heated to 85° C. under nitrogen for 18 h. LC/MS shows the reaction at 92% conversion at this stage. The mixture was evaporated to dryness in vacuo, to leave orange oil. This material was used directly in the next step without further purification
Name
8-(3-fluoro-pyridin-2-yl)-2,3-dioxa-8-azaspiro[4.5]decane
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N:8]2[CH2:17][CH2:16][C:11]3(COOC3)[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH2:18]>C(O)(=O)C>[F:1][C:2]1[C:3]([N:8]2[CH2:17][CH2:16][C:11](=[O:18])[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
8-(3-fluoro-pyridin-2-yl)-2,3-dioxa-8-azaspiro[4.5]decane
Quantity
347 g
Type
reactant
Smiles
FC=1C(=NC=CC1)N1CCC2(COOC2)CC1
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 92% conversion at this stage
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to leave orange oil
CUSTOM
Type
CUSTOM
Details
This material was used directly in the next step without further purification

Outcomes

Product
Name
Type
Smiles
FC=1C(=NC=CC1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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